Fmoc-O-(4-chlorophenyl)-L-Serine chemical properties
Fmoc-O-(4-chlorophenyl)-L-Serine chemical properties
Fmoc-O-(4-chlorophenyl)-L-Serine: Physicochemical Profiling and Advanced SPPS Integration
Executive Summary
The evolution of peptide therapeutics demands the incorporation of non-natural amino acids to overcome the inherent limitations of native peptides, such as rapid renal clearance, poor membrane permeability, and susceptibility to proteolytic degradation. Fmoc-O-(4-chlorophenyl)-L-Serine (often abbreviated as Fmoc-Ser(4-Cl-Ph)-OH) is a highly specialized building block designed for Solid-Phase Peptide Synthesis (SPPS). By introducing a halogenated aromatic pharmacophore directly onto the serine side chain via a stable ether linkage, this derivative significantly enhances the lipophilicity (LogP) and target-binding affinity of the resulting peptide, making it a critical asset in modern drug development.
As a Senior Application Scientist, I have structured this technical guide to move beyond basic data sheets. Here, we will explore the physicochemical architecture of Fmoc-Ser(4-Cl-Ph)-OH, the mechanistic causality behind its handling, and provide self-validating protocols to ensure flawless integration into complex peptide sequences.
Physicochemical Profiling & Molecular Characterization
The structural integrity of Fmoc-Ser(4-Cl-Ph)-OH relies on three domains: the base-labile Fmoc protecting group on the alpha-amine, the reactive carboxylic acid for peptide bond formation, and the 4-chlorophenyl ether side chain. The quantitative baseline properties for this compound (and its highly homologous stereoisomers) are summarized below[1][2].
| Property | Value | Analytical Method / Condition |
| Chemical Name | N-alpha-Fmoc-O-(4-chlorophenyl)-L-serine | IUPAC Nomenclature |
| Molecular Formula | C₂₄H₂₀ClNO₅ | Elemental Analysis |
| Molecular Weight | 437.88 g/mol | Mass Spectrometry[1] |
| Appearance | White to off-white powder | Visual Inspection |
| Solubility | Highly soluble in DMF, DMSO, NMP | 200 mg/mL in DMSO (Ultrasonic)[2] |
| Side-Chain Linkage | Ether bond (-O-) | NMR Spectroscopy |
| Storage Conditions | -20°C (Powder) / 4°C (Short-term) | Desiccated, protected from light[2] |
Mechanistic Causality in Peptide Synthesis
The successful incorporation of Fmoc-Ser(4-Cl-Ph)-OH into a growing peptide chain requires an understanding of the steric and electronic constraints imposed by its unique side chain.
Why Fmoc Protection? The 9-fluorenylmethyloxycarbonyl (Fmoc) group provides temporary, base-labile protection of the alpha-amino group. This establishes an orthogonal protection strategy, allowing the Fmoc group to be removed under mild basic conditions (e.g., piperidine) while the peptide remains anchored to the acid-labile resin[3].
The Steric Challenge and Reagent Selection The bulky 4-chlorophenyl ether side chain introduces significant steric hindrance around the alpha-carbon, which can severely depress acylation rates during coupling. Standard carbodiimides or HBTU often result in incomplete coupling and subsequent deletion sequences. To overcome this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the mandatory coupling reagent[4].
Causality: HATU generates a highly reactive OAt (7-azabenzotriazole) active ester. The critical advantage of HATU over HBTU is the presence of a pyridine nitrogen in the HOAt leaving group. This nitrogen provides anchimeric assistance (neighboring group participation) by hydrogen-bonding to the incoming primary amine, effectively guiding the nucleophile to the electrophilic carbonyl carbon and accelerating the reaction even in highly sterically hindered environments.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following workflows are designed as closed, self-validating loops. Each step contains a built-in verification mechanism to prevent the propagation of errors during automated or manual SPPS.
Protocol 1: HATU-Mediated Coupling of Fmoc-Ser(4-Cl-Ph)-OH
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Resin Preparation: Swell the peptidyl-resin (e.g., Rink Amide AM) in N,N-dimethylformamide (DMF) for 30 minutes to maximize the polymer matrix's surface area for reagent diffusion.
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Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF for 2 × 10 minutes. This base-catalyzed
-elimination liberates the primary amine[3]. -
Activation: In a separate vial, dissolve 4.0 equivalents of Fmoc-Ser(4-Cl-Ph)-OH and 3.95 equivalents of HATU in minimal DMF. Add 8.0 equivalents of N,N-diisopropylethylamine (DIPEA). Note: The slight substoichiometric ratio of HATU (3.95 eq vs 4.0 eq amino acid) is critical to prevent the unreacted uronium species from capping the resin-bound amine.
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Coupling: Transfer the activated solution to the resin. Agitate at room temperature for 90 minutes to compensate for steric hindrance[4].
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Self-Validation (Kaiser Test): Withdraw a micro-sample of resin beads, wash with ethanol, and apply ninhydrin, phenol, and potassium cyanide solutions. Heat at 120°C for 5 minutes.
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Validation Logic: A yellow/colorless bead confirms complete acylation (proceed to next cycle). A blue bead indicates unreacted amines (incomplete coupling), mandating a repeat of Step 4.
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Washing: Wash thoroughly with DMF (5 × 1 min) to remove HOAt and urea byproducts.
Protocol 2: TFA Cleavage and Isotopic Self-Validation
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Cleavage Cocktail: Prepare a mixture of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% ultrapure water. TIS acts as a carbocation scavenger to prevent unwanted re-alkylation of the peptide[3].
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Resin Cleavage: Submerge the resin in the cocktail and agitate for 2 hours. The 4-chlorophenyl ether linkage is completely stable under these highly acidic conditions.
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Precipitation: Filter the solution into cold diethyl ether (-20°C) to precipitate the crude peptide. Centrifuge and wash the pellet 3x.
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Self-Validation (LC-MS Isotopic Signature): Analyze the crude peptide via Mass Spectrometry.
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Validation Logic: Chlorine naturally exists as two stable isotopes:
Cl (75.78%) and Cl (24.22%). The mass spectrum must display a characteristic and isotopic cluster in a strict 3:1 intensity ratio. The absence of this signature immediately invalidates the synthesis, proving the unnatural amino acid was either not coupled or degraded.
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SPPS Workflow Visualization
The following diagram illustrates the logical flow and self-validating checkpoints of the SPPS cycle when incorporating Fmoc-Ser(4-Cl-Ph)-OH.
SPPS workflow for Fmoc-Ser(4-Cl-Ph)-OH incorporation and validation.
Applications in Drug Development
The strategic insertion of Fmoc-Ser(4-Cl-Ph)-OH into a peptide sequence serves multiple pharmacological purposes:
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Proteolytic Resistance: Natural serine residues are highly susceptible to kinase-mediated phosphorylation and subsequent degradation. The bulky 4-chlorophenyl ether masks the beta-carbon, rendering the local peptide backbone invisible to many endogenous proteases.
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Enhanced Membrane Permeability: The addition of the hydrophobic, halogenated aromatic ring significantly increases the overall partition coefficient (LogP) of the peptide, facilitating passive diffusion across lipid bilayers—a critical hurdle in peptide drug delivery.
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and Halogen Bonding: In target binding pockets, the electron-withdrawing chlorine atom can participate in highly specific halogen bonds with backbone carbonyls of the target protein, while the phenyl ring engages in - stacking, drastically lowering the dissociation constant ( ).
References
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PubChem. "Fmoc-Ser(O-(2-chlorophenyl))-OH - Compound Summary" National Institutes of Health (NIH). [Link]
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Schnölzer, M., et al. "Accelerated chemical synthesis of peptides and small proteins" Proceedings of the National Academy of Sciences (PNAS).[Link]
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Amblard, M., et al. "Introduction to Peptide Synthesis" National Institutes of Health (NIH) / PMC.[Link]
